3-((4,6-dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14786426
InChI: InChI=1S/C26H30N4O3/c1-18-15-19(2)29-25(28-18)30-22-6-4-5-20(16-22)24(31)27-17-26(11-13-33-14-12-26)21-7-9-23(32-3)10-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,27,31)(H,28,29,30)
SMILES:
Molecular Formula: C26H30N4O3
Molecular Weight: 446.5 g/mol

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

CAS No.:

Cat. No.: VC14786426

Molecular Formula: C26H30N4O3

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide -

Specification

Molecular Formula C26H30N4O3
Molecular Weight 446.5 g/mol
IUPAC Name 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
Standard InChI InChI=1S/C26H30N4O3/c1-18-15-19(2)29-25(28-18)30-22-6-4-5-20(16-22)24(31)27-17-26(11-13-33-14-12-26)21-7-9-23(32-3)10-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,27,31)(H,28,29,30)
Standard InChI Key KYZGJWGRQPTOBC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC)C

Introduction

3-((4,6-Dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic molecule featuring a pyrimidine ring, a tetrahydropyran moiety, and an amide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity, which includes heterocyclic rings and aromatic components.

Synthesis and Chemical Reactivity

The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves multi-step organic reactions. These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products.

Key Synthetic Steps:

  • Formation of the Pyrimidine Moiety: Involves the synthesis or acquisition of the 4,6-dimethylpyrimidin-2-yl group.

  • Construction of the Tetrahydropyran Ring: Requires the formation of the 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl group.

  • Coupling Reactions: Involves linking the pyrimidine, tetrahydropyran, and benzamide components.

Biological Activities and Applications

Compounds similar to 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exhibit significant biological activities, particularly in medicinal chemistry. These activities can include interactions with enzymes or receptors, which are crucial for drug development.

Potential Applications:

  • Medicinal Chemistry: The compound's unique structure suggests potential therapeutic uses.

  • Drug Development: Its heterocyclic components make it a candidate for various pharmacological studies.

Interaction Studies and Mechanism of Action

Interaction studies for this compound focus on its binding affinity with biological targets. Techniques such as chromatography and spectroscopy are used to elucidate its mechanism of action and potential therapeutic applications.

Mechanism of Action:

  • Enzyme or Receptor Binding: The compound's ability to interact with specific biological targets is key to its potential therapeutic effects.

  • Structure-Activity Relationships: Modifications to the benzamide or pyrimidine portions can significantly alter biological activity, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Similar compounds, such as those featuring pyrimidine and tetrahydropyran moieties, also exhibit diverse biological activities. The unique combination of functional groups in 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide may provide enhanced selectivity and potency against specific biological targets.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
3-((4,6-Dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamideNot specifiedNot specifiedPyrimidine, Tetrahydropyran, Amide
N-(1-Benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamideC25H29N5O415.5Pyrimidine, Piperidine, Amide
3-((4,6-Dimethylpyrimidin-2-yl)amino)propanoic acidC9H13N3O2195.22Pyrimidine, Carboxylic Acid

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